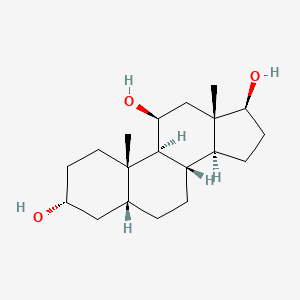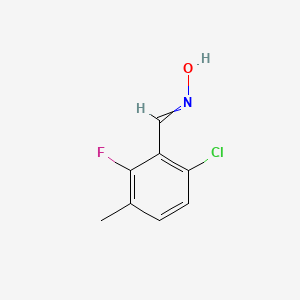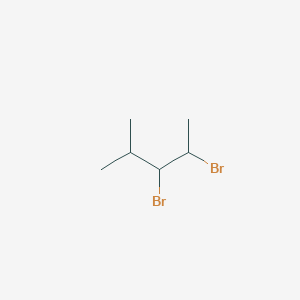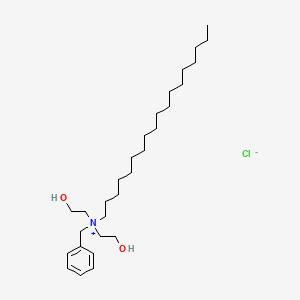
2-Ethylhexyl 3,6-dichloropyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexyl 3,6-dichloropyridine-2-carboxylate is a chemical compound with the molecular formula C14H19Cl2NO2 and a molecular weight of 304.212 g/mol . It is characterized by its density of 1.168 g/cm³ and a boiling point of 387.8°C at 760 mmHg . This compound is known for its applications in various scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Ethylhexyl 3,6-dichloropyridine-2-carboxylate typically involves the esterification of 3,6-dichloropyridine-2-carboxylic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
2-Ethylhexyl 3,6-dichloropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethylhexyl 3,6-dichloropyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Ethylhexyl 3,6-dichloropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating biochemical pathways related to inflammation and microbial growth .
Vergleich Mit ähnlichen Verbindungen
2-Ethylhexyl 3,6-dichloropyridine-2-carboxylate can be compared with other similar compounds such as:
2-Ethylhexyl 3,5-dichloropyridine-2-carboxylate: Similar structure but with different chlorine substitution, leading to variations in chemical reactivity and biological activity.
2-Ethylhexyl 3,6-dibromopyridine-2-carboxylate: Bromine substitution instead of chlorine, which can affect the compound’s physical and chemical properties.
2-Ethylhexyl 3,6-dichloropyridine-4-carboxylate: Different position of the carboxylate group, influencing the compound’s overall behavior in chemical reactions.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resultant properties.
Eigenschaften
CAS-Nummer |
97635-45-5 |
|---|---|
Molekularformel |
C14H19Cl2NO2 |
Molekulargewicht |
304.2 g/mol |
IUPAC-Name |
2-ethylhexyl 3,6-dichloropyridine-2-carboxylate |
InChI |
InChI=1S/C14H19Cl2NO2/c1-3-5-6-10(4-2)9-19-14(18)13-11(15)7-8-12(16)17-13/h7-8,10H,3-6,9H2,1-2H3 |
InChI-Schlüssel |
BOOFNDJFNWCPQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC(=O)C1=C(C=CC(=N1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-[2-[3-[dimethoxy(methyl)silyl]propylamino]ethyl]ethane-1,2-diamine](/img/structure/B13787624.png)



![1-Bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B13787664.png)

![methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B13787685.png)


![1',3'-dihydro-7-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B13787700.png)
![2-[2-(dimethylamino)-2-oxoethoxy]benzamide](/img/structure/B13787706.png)
